3-Methyloxetan-3-ylmethylZinc chloride

Description

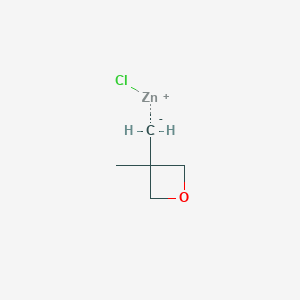

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9ClOZn |

|---|---|

Molecular Weight |

186.0 g/mol |

IUPAC Name |

chlorozinc(1+);3-methanidyl-3-methyloxetane |

InChI |

InChI=1S/C5H9O.ClH.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

QOMSKNGYFWJKSF-UHFFFAOYSA-M |

Canonical SMILES |

CC1(COC1)[CH2-].Cl[Zn+] |

Origin of Product |

United States |

The Oxetane Moiety in Organic Synthesis

The oxetane (B1205548) ring, a four-membered cyclic ether, has gained considerable attention in recent years, particularly in the field of medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable motif for incorporation into larger molecules.

Structural Features and Inherent Strain of the Oxetane Ring

The oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane (epoxide) and substantially greater than that of a tetrahydrofuran (B95107) (THF) ring. nih.gov This strain arises from the deviation of the bond angles from the ideal tetrahedral value of 109.5°. nih.gov The structure of oxetane is nearly planar, a feature that is influenced by the presence of the oxygen atom which reduces gauche interactions compared to cyclobutane. mit.eduacademie-sciences.fr

This inherent strain is a double-edged sword; it makes the ring susceptible to ring-opening reactions under acidic or Lewis acidic conditions, but it also provides a thermodynamic driving force for certain synthetic transformations. nih.govacademie-sciences.frresearchgate.net The stability of the oxetane ring is heavily influenced by its substitution pattern. For instance, 3,3-disubstituted oxetanes exhibit greater stability as the substituents can sterically hinder the approach of a nucleophile to the C-O antibonding orbital. core.ac.uk The oxygen atom in the ring also imparts polarity and acts as a strong hydrogen-bond acceptor. nih.gov

| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) |

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran | 5 | 5.6 |

Role of Oxetanes as Building Blocks in Complex Molecule Synthesis

The unique properties of the oxetane ring have made it a desirable building block in the synthesis of complex molecules, especially in drug discovery. nih.gov The incorporation of an oxetane moiety can lead to significant improvements in the physicochemical properties of a parent molecule. mit.edu For example, it can enhance aqueous solubility, metabolic stability, and lipophilicity while also influencing the conformation of the molecule. mit.edu

Oxetanes are often used as bioisosteres for commonly found groups in drug candidates. For instance, a 3,3-disubstituted oxetane can serve as a more polar and metabolically stable replacement for a gem-dimethyl group or a carbonyl group. mit.educore.ac.uk This strategy has been successfully employed to optimize the properties of lead compounds in various drug discovery programs. mit.edu Several approved drugs, including the anticancer agent paclitaxel (B517696) (Taxol®) and its derivatives, feature an oxetane ring, highlighting the importance of this motif in bioactive molecules. mit.edu The demand for novel and efficient methods to introduce the oxetane moiety into complex structures continues to drive research in this area. calstate.edu

Rationale for Research on 3 Methyloxetan 3 Ylmethylzinc Chloride

Potential for Novel Synthetic Pathways and Molecular Architectures

The incorporation of the 3-methyloxetane (B1582186) motif can have a profound impact on the biological and physical properties of a molecule. The strained four-membered ring can act as a bioisostere for gem-dimethyl or carbonyl groups, leading to improved metabolic stability, enhanced solubility, and favorable conformational constraints. The unique bond angles and electronic properties of the oxetane ring can also facilitate new non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.

The following table outlines some of the potential applications of this compound in the synthesis of novel molecular architectures.

| Target Molecular Architecture | Synthetic Transformation | Potential Impact |

| Oxetane-substituted Heterocycles | Negishi coupling with heteroaryl halides | Modulation of pharmacokinetic properties in drug candidates |

| Molecules with 3D-character | Coupling with sp³-hybridized halides | Increased structural complexity and escape from "flatland" |

| Novel Polymer Monomers | Reaction with functionalized vinyl halides | Development of materials with unique thermal and mechanical properties |

| Bioactive Natural Product Analogs | Late-stage introduction of the oxetane moiety | Exploration of structure-activity relationships |

The development and application of reagents like this compound are indicative of a broader trend in organic synthesis towards the use of highly functionalized, three-dimensional building blocks. By combining the robust and predictable reactivity of organozinc chemistry with the desirable properties of the oxetane ring, this reagent serves as a powerful tool for chemists seeking to explore new regions of chemical space and design the next generation of functional molecules.

Direct Insertion Strategies

The direct insertion of zinc metal into an organic halide is a common and straightforward method for the formation of organozinc reagents. This approach involves the oxidative addition of zinc to the carbon-halogen bond of a suitable precursor, typically 3-(chloromethyl)-3-methyloxetane (B1585086).

Direct Insertion of Activated Zinc into Corresponding Organic Halides

The success of the direct insertion method hinges on the reactivity of the zinc metal. Commercially available zinc dust is often not reactive enough to readily undergo oxidative addition with alkyl chlorides. Therefore, various activation methods are employed to enhance the reactivity of the zinc surface.

Several highly reactive forms of zinc have been developed to facilitate the synthesis of organozinc reagents from less reactive organic halides.

Rieke Zinc: One of the most effective forms of activated zinc is Rieke Zinc, which is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. This process generates a highly porous and finely divided form of zinc with a large surface area, making it significantly more reactive than standard zinc dust. This enhanced reactivity allows for the direct insertion into the C-Cl bond of precursors like 3-(chloromethyl)-3-methyloxetane under milder conditions.

Zinc-Copper Couple (Zn-Cu): The zinc-copper couple is another widely used form of activated zinc. It is typically prepared by treating zinc dust with a solution of a copper salt, such as copper(I) cyanide or copper(II) acetate. This process deposits copper onto the surface of the zinc particles, creating a galvanic couple that enhances the rate of the oxidative addition reaction.

The choice of activation method can influence the efficiency of the organozinc formation. The general trend in reactivity for these methods is: Rieke Zinc > Zn-Cu couple > unactivated zinc dust.

| Activation Method | Precursor | Reducing/Activating Agent | Key Characteristics |

|---|---|---|---|

| Rieke Zinc | ZnCl₂ | Lithium naphthalenide, Potassium | Highly porous, large surface area, very reactive |

| Zinc-Copper Couple | Zinc Dust | Copper(I) or Copper(II) salts | Galvanic couple enhances reactivity |

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include the solvent, temperature, and the presence of additives.

Solvent: The choice of solvent is crucial. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they can solvate the resulting organozinc species, preventing its precipitation and decomposition. The polarity of the solvent can also play a role, with more polar aprotic solvents sometimes accelerating the reaction.

Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions, such as Wurtz coupling of the organic halide. For highly reactive zinc, the reaction can often be initiated at room temperature and may require cooling to maintain a controlled reaction profile.

Additives: The addition of certain salts, most notably lithium chloride (LiCl), can have a profound effect on the reaction. LiCl is believed to solubilize the initially formed organozinc species from the metal surface, thereby exposing fresh zinc for further reaction and preventing the passivation of the metal. This leads to significantly higher yields and faster reaction times.

| Reaction Condition | Influence on Synthesis | Typical Parameters/Examples |

|---|---|---|

| Solvent | Solvates the organozinc reagent, influences reaction rate. | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Affects reaction rate and selectivity; needs to be controlled to prevent side reactions. | Typically room temperature to gentle heating, with cooling as needed. |

| Additives | Can significantly enhance yield and reaction rate by solubilizing the product. | Lithium Chloride (LiCl) |

Continuous Flow Synthesis Approaches for Scalable Production

For the large-scale and safe production of organozinc reagents like this compound, continuous flow synthesis offers significant advantages over traditional batch processes. rsc.org In a typical flow setup, a solution of the organic halide (3-(chloromethyl)-3-methyloxetane) is passed through a heated column packed with activated zinc. rsc.org

This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and higher yields. The small reaction volume at any given time enhances safety, particularly for exothermic reactions. Furthermore, continuous flow systems can be readily automated and scaled up by extending the operation time or by using larger reactors, making it an attractive approach for industrial applications. The on-demand generation of the organozinc reagent, which can then be directly introduced into a subsequent reaction stream, minimizes issues related to the instability of these reagents. rsc.org

Transmetalation Routes to this compound

From Organolithium Precursors

One of the most common transmetalation routes involves the use of an organolithium intermediate. The synthesis begins with the preparation of (3-methyloxetan-3-yl)methyllithium. This can be achieved through the reaction of 3-(chloromethyl)-3-methyloxetane with a strong lithium base, such as n-butyllithium or lithium metal, at low temperatures.

Once the organolithium reagent is formed, it is then treated with a solution of zinc chloride (ZnCl₂) in a suitable solvent like THF. The transmetalation reaction is typically fast and exothermic, resulting in the formation of this compound and lithium chloride.

From Grignard Reagents

The synthesis of this compound can be achieved through the transmetalation of a corresponding Grignard reagent with a zinc halide. This two-step process first involves the preparation of the Grignard reagent, (3-methyloxetan-3-yl)methylmagnesium chloride, from 3-(chloromethyl)-3-methyloxetane and magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF).

The subsequent transmetalation with zinc chloride (ZnCl₂) in a suitable solvent like THF yields the desired this compound. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the highly reactive organometallic intermediates.

Table 1: Key Steps in the Synthesis from Grignard Reagent

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1. Grignard Formation | 3-(chloromethyl)-3-methyloxetane | Magnesium (Mg) | Tetrahydrofuran (THF) | Anhydrous, Inert atmosphere | (3-methyloxetan-3-yl)methylmagnesium chloride |

| 2. Transmetalation | (3-methyloxetan-3-yl)methylmagnesium chloride | Zinc chloride (ZnCl₂) | Tetrahydrofuran (THF) | Anhydrous, Inert atmosphere | This compound |

Boron-Zinc Exchange Reactions

An alternative and often milder route to this compound involves a boron-zinc exchange reaction. This method is particularly useful for preparing functionalized organozinc reagents with good functional group tolerance. The process typically starts with the hydroboration of 3-methyl-3-vinyloxetane to form the corresponding organoborane, which can then be converted to a boronic ester.

This organoboron intermediate subsequently undergoes a boron-zinc exchange upon treatment with a dialkylzinc, such as diethylzinc (B1219324) (Et₂Zn), or a zinc halide. nih.gov The exchange reaction is driven by the formation of a more stable organozinc species. This method offers the advantage of avoiding the potentially harsh conditions of Grignard reagent formation.

Table 2: Boron-Zinc Exchange Reaction Pathway

| Step | Starting Material | Reagents | Intermediate | Final Reagent | Product |

| 1 | 3-methyl-3-vinyloxetane | 1. Hydroborating agent (e.g., HBpin) 2. Diethylzinc (Et₂Zn) | (3-methyloxetan-3-yl)methylboronic ester | Zinc Chloride (ZnCl₂) | This compound |

Stabilization and Handling Considerations for the Organozinc Reagent

The utility of this compound in synthesis is intrinsically linked to its stability and the procedures employed for its handling.

Strategies for Enhanced Stability (e.g., Zinc Pivalates)

Organozinc reagents are known for their sensitivity to air and moisture. To enhance the stability of alkylzinc reagents, the use of zinc pivalate (B1233124) (Zn(OPiv)₂) has emerged as a significant strategy. The formation of solid, salt-stabilized alkylzinc pivalates has been shown to exhibit increased stability compared to their conventional halide counterparts. rsc.orgrsc.orgresearchgate.net This approach involves the transmetalation of the corresponding Grignard reagent with zinc pivalate instead of zinc chloride. The resulting organozinc pivalate species often exhibit improved air and moisture stability, facilitating their handling and storage. nih.gov Research has shown that the presence of the pivalate ligand can lead to the formation of more robust organozinc complexes. nih.gov

Implications of Air and Moisture Sensitivity on Synthetic Procedures

The inherent sensitivity of this compound to air and moisture necessitates the use of stringent anhydrous and anaerobic techniques throughout its synthesis and subsequent reactions. fishersci.comresearchgate.net All glassware must be thoroughly dried, typically by oven-drying, and the entire apparatus should be assembled and purged with an inert gas, such as argon or nitrogen. whiterose.ac.ukresearchgate.netthieme-connect.de

Solvents and reagents must be rigorously dried and degassed prior to use. The transfer of the organozinc reagent is performed using syringes or cannulas under a positive pressure of inert gas to prevent any contact with the atmosphere. Failure to adhere to these procedures can lead to the rapid decomposition of the reagent, resulting in diminished yields and the formation of undesired byproducts.

General Principles of Organozinc Reactivity

Organozinc compounds, characterized by a carbon-zinc bond, are notable for their moderate reactivity compared to other organometallic reagents like Grignard or organolithium reagents. wikipedia.org This attenuated reactivity allows for a high degree of functional group tolerance, making them valuable in complex organic synthesis. organicreactions.orgsigmaaldrich.com

Organozinc reagents, including alkylzinc halides, are versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. nih.gov Key reactions include Negishi cross-coupling, Barbier reactions, and Reformatsky reactions. wikipedia.orgnih.gov In transition metal-catalyzed reactions, such as the Negishi coupling, the organozinc compound undergoes transmetalation with a palladium or nickel catalyst, which then participates in the cross-coupling cycle. wikipedia.org The mechanism often involves oxidative addition, transmetalation, and reductive elimination steps.

Direct reactions with electrophiles are also common. For instance, in the Barbier reaction, the organozinc reagent is generated in situ and adds to a carbonyl group. wikipedia.orglibretexts.org The reactivity of organozinc reagents can be significantly influenced by the reaction conditions and the nature of the substrates involved.

Table 1: Key Carbon-Carbon Bond Forming Reactions Involving Organozinc Reagents

| Reaction Name | Description | Typical Electrophiles |

| Negishi Coupling | A cross-coupling reaction catalyzed by nickel or palladium, forming a new carbon-carbon bond between the organozinc compound and an organic halide. wikipedia.org | Aryl halides, vinyl halides, acyl halides |

| Barbier Reaction | A nucleophilic addition to a carbonyl group, where the organozinc reagent is formed in the presence of the substrate. libretexts.org | Aldehydes, ketones |

| Reformatsky Reaction | The reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wikipedia.org | Aldehydes, ketones, esters |

Influence of Halide Ions and Zincate Species Formation

The reactivity of organozinc halides is significantly influenced by the presence of halide ions in the solution. wikipedia.org The addition of salts, most notably lithium chloride (LiCl), can dramatically enhance the solubility and reactivity of organozinc reagents. nih.govrsc.org This effect is attributed to the formation of "ate" complexes, or zincates, which are more nucleophilic than the neutral organozinc halide. acs.orguu.nl

In the presence of halide ions (X⁻), an organozinc halide (RZnX) can form higher-order zincate species, such as [RZnX₂]⁻ and [R₂ZnX]⁻. acs.org These anionic species exhibit increased reactivity in transmetalation steps in cross-coupling reactions. wikipedia.org The formation of these zincates breaks down the polymeric aggregates of organozinc halides, leading to more soluble and reactive monomeric species in solvents like tetrahydrofuran (THF). nih.govacs.org The specific nature of the halide ions present can also control the stoichiometry and aggregation state of the resulting organozincate complexes. acs.org

Reactivity of the Organozinc Moiety

The carbon-zinc bond in this compound is polarized towards the carbon atom, rendering it nucleophilic. wikipedia.org However, the relatively low electronegativity difference between carbon and zinc results in a bond with significant covalent character, leading to moderate nucleophilicity. organicreactions.org

As a nucleophile, the organozinc moiety of this compound can react with a range of electrophiles. These reactions often require activation, either through the use of a transition metal catalyst or by the addition of Lewis acids. organicreactions.orgbris.ac.uk The reagent can participate in 1,2-addition reactions to carbonyl compounds and conjugate additions to α,β-unsaturated systems. libretexts.orgrsc.org The moderate reactivity of organozinc reagents can be advantageous, as it often prevents side reactions that are common with more reactive organometallics. libretexts.org

A key feature of organozinc reagents is their compatibility with a wide array of functional groups. organicreactions.orgsigmaaldrich.com Ethers are generally stable under the conditions typically employed for organozinc reactions. sigmaaldrich.com The oxetane ring, being a cyclic ether, is expected to be well-tolerated in many reactions involving the organozinc part of this compound. nih.gov This stability is particularly pronounced in the absence of strong Lewis acids or protic acids, which can promote ring-opening. beilstein-journals.orgacs.org The 3,3-disubstituted nature of the oxetane in this specific compound likely enhances its stability by sterically hindering the approach of nucleophiles to the C-O σ* antibonding orbital. nih.gov

Reactivity of the Oxetane Moiety

The oxetane ring is a four-membered heterocycle containing an oxygen atom. Its reactivity is primarily governed by the ring strain (approximately 106 kJ/mol) and the Lewis basicity of the oxygen atom. researchgate.netresearchgate.net

Under neutral or basic conditions, the oxetane ring is generally stable and unreactive towards many reagents, including the organozinc moiety itself. nih.gov However, the ring can be opened under specific conditions.

Ring-Opening Reactions:

Acid-Catalyzed Opening: In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane can be protonated or coordinated, which activates the ring towards nucleophilic attack. beilstein-journals.orgacs.orgresearchgate.net This can lead to the formation of 1,3-diols or other functionalized propane (B168953) derivatives, depending on the nucleophile present. acs.org

Nucleophilic Opening: Strong nucleophiles can also open the oxetane ring, although this is generally less facile than for epoxides and often requires elevated temperatures or activation. acs.orgresearchgate.net

The substitution pattern on the oxetane ring plays a crucial role in its stability. 3,3-disubstituted oxetanes, such as the one in the title compound, are generally more stable towards ring-opening than other substitution patterns. nih.gov This increased stability is a significant factor in the utility of this compound as a synthetic building block, as it allows for transformations at the organozinc center without disrupting the oxetane core.

Table 2: Summary of Reactivity

| Moiety | Reactive Nature | Key Reactions | Conditions for Reactivity | Stability |

| Organozinc | Nucleophilic | Negishi coupling, Barbier reaction, addition to electrophiles | Transition metal catalysis, presence of LiCl | Sensitive to protic solvents and strong acids |

| Oxetane | Lewis basic, stable ring | Ring-opening | Acidic conditions, strong nucleophiles | Generally stable, especially with 3,3-disubstitution |

Ring-Opening Reactions with External Nucleophiles

The strained nature of the oxetane ring in this compound makes it a target for various nucleophilic attacks, leading to ring-opening products. The regioselectivity and mechanism of these reactions are highly dependent on the nature of the attacking nucleophile and the reaction conditions, particularly the presence and type of acidic catalysts.

Acid-Catalyzed Ring Opening and Control Strategies

In the presence of Brønsted or Lewis acids, the oxetane oxygen of this compound can be protonated or coordinated, which significantly activates the ring towards nucleophilic attack. nih.govresearchgate.netacs.org This activation facilitates ring-opening even by weak nucleophiles. The acid catalyst promotes the formation of a positive charge on the oxygen, which polarizes the C-O bonds and makes the ring carbons more electrophilic. nih.gov

The regioselectivity of the acid-catalyzed ring-opening is a critical aspect. Generally, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the oxetane ring. magtech.com.cn This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized at the more substituted position. However, controlling the regioselectivity can be challenging and is influenced by factors such as the nature of the acid catalyst, the solvent, and the nucleophile itself. researchgate.net

Control strategies often involve the careful selection of the acid catalyst and reaction conditions to favor one regioisomer over the other. For instance, the use of bulky Lewis acids might sterically hinder the approach to the more substituted carbon, thereby favoring attack at the less substituted carbon.

Lewis Acid-Mediated Ring Opening and Regioselectivity

Lewis acids play a crucial role in mediating the ring-opening of oxetanes by coordinating to the oxygen atom, thereby increasing the electrophilicity of the ring carbons. acs.orgresearchgate.netuab.catillinois.eduacs.org This activation is often more controlled and regioselective compared to proton catalysis. The choice of Lewis acid can significantly influence the outcome of the reaction. For example, strong Lewis acids can promote cleavage of the C-O bond to form a carbocationic intermediate, leading to attack at the more substituted carbon. magtech.com.cn

Conversely, milder Lewis acids may only polarize the C-O bond, favoring an SN2-type mechanism where the nucleophile attacks the less sterically hindered carbon. magtech.com.cn The regioselectivity in Lewis acid-mediated ring-opening is a fine balance between electronic and steric effects. magtech.com.cn

Table 1: Regioselectivity of Lewis Acid-Mediated Oxetane Ring-Opening

| Lewis Acid Strength | Proposed Mechanism | Predominant Site of Nucleophilic Attack |

| Strong (e.g., Al(C6F5)3) | SN1-like | More substituted carbon |

| Mild (e.g., ZnCl2) | SN2-like | Less substituted carbon |

This table provides a generalized view of the expected regioselectivity based on the strength of the Lewis acid.

Research has shown that the combination of a Lewis acid with a transition metal can also lead to unique reactivity and selectivity in oxetane ring-opening reactions. acs.org

Nucleophilic Ring Opening by Organometallic Reagents

The inherent nucleophilicity of the carbon-zinc bond in this compound itself can lead to intermolecular reactions, or it can react with other external organometallic reagents. acs.orgyoutube.comutexas.edu Strong nucleophiles, such as organolithium or Grignard reagents, can open the oxetane ring, typically by attacking the less sterically hindered carbon atom in an SN2 fashion. magtech.com.cnyoutube.com

The reactivity of organozinc reagents is generally lower than that of organolithium or Grignard reagents, which can offer better functional group tolerance and selectivity. In the context of this compound reacting with another powerful organometallic nucleophile, the external reagent would likely attack one of the oxetane ring carbons. The presence of the zinc moiety on the side chain could potentially influence the coordination of the incoming nucleophile, thereby affecting the regioselectivity of the attack.

Potential for Rearrangements and Ring Expansions

Beyond simple ring-opening, the strained four-membered ring of this compound has the potential to undergo rearrangements and ring expansions, particularly under conditions that favor the formation of carbocationic intermediates. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov

Upon activation with a strong acid or Lewis acid, cleavage of a C-O bond can lead to the formation of a primary carbocation. This unstable intermediate can then undergo a variety of rearrangements to form more stable carbocations. One such possibility is a 1,2-hydride shift or a 1,2-alkyl shift.

More significantly, the formation of a carbocation adjacent to the strained ring can drive a ring expansion reaction. beilstein-journals.orgnih.gov In this process, a bond from the ring migrates to the carbocation center, resulting in the formation of a larger, less strained ring. For an oxetane derivative, this could lead to the formation of a tetrahydrofuran ring system. The driving force for such a rearrangement is the relief of ring strain. beilstein-journals.org

Table 2: Potential Rearrangement Pathways for Activated this compound

| Intermediate | Rearrangement Type | Resulting Structure |

| Primary Carbocation | Ring Expansion | Tetrahydrofuran derivative |

| Primary Carbocation | 1,2-Hydride/Alkyl Shift | Rearranged acyclic product |

This table outlines plausible rearrangement pathways following the generation of a carbocationic intermediate.

The specific pathway taken, whether it be direct nucleophilic attack, rearrangement, or ring expansion, is highly dependent on the reaction conditions and the nature of any external reagents present. rsc.orgresearchgate.net

Applications of 3 Methyloxetan 3 Ylmethylzinc Chloride in Organic Synthesis

Cross-Coupling Reactions

Coupling with Acid Chlorides

The reaction of organozinc reagents with acid chlorides, often catalyzed by transition metals like palladium or copper, is a standard method for ketone synthesis. This transformation, a variant of the Negishi coupling, is valued for its functional group tolerance. The general mechanism involves the transmetalation of the organozinc compound to the metal catalyst, followed by reductive elimination to form the ketone.

Despite the prevalence of this reaction type, specific examples detailing the coupling of this compound with various acid chlorides, including data on yields and reaction conditions, are not described in the surveyed scientific literature.

Addition Reactions

Conjugate Addition to α,β-Unsaturated Systems (Michael Acceptors)

Organozinc reagents can participate in conjugate addition (or Michael addition) to α,β-unsaturated carbonyls, typically requiring catalysis by a copper salt. This 1,4-addition pathway is a powerful tool for forming carbon-carbon bonds. The reaction generates a zinc enolate intermediate, which is then protonated during workup to yield the final saturated ketone or ester.

While this is a general application for many organozinc compounds, specific studies documenting the conjugate addition of this compound to Michael acceptors are not available. Consequently, no data table of substrates and yields can be provided.

Saytzeff Reactions with Carbonyl Compounds

The term "Saytzeff reaction" typically refers to an elimination reaction to form the more substituted alkene. Its application in the context of an addition reaction of an organometallic reagent to a carbonyl compound is not standard terminology. It is possible this refers to the nucleophilic addition to a ketone or aldehyde, followed by a dehydration step under acidic conditions that would lead to an alkene. However, no literature has been found that describes a "Saytzeff reaction" involving this compound.

Reformatsky Reactions

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde, ketone, or ester) in the presence of metallic zinc to form a β-hydroxy ester. The key intermediate is a zinc enolate, known as a Reformatsky reagent. While organozinc halides are related, the Reformatsky reaction is specifically defined by the in situ formation of the zinc enolate from an α-halo ester. Therefore, the direct application of a pre-formed reagent like this compound in a classical Reformatsky reaction is not applicable by definition.

Blaise Reactions

The Blaise reaction is the reaction between a nitrile and an α-haloester in the presence of zinc to form a β-enamino ester, which can be hydrolyzed to a β-keto ester. Similar to the Reformatsky reaction, the Blaise reaction relies on the specific formation of a zinc reagent from an α-haloester. It is not a reaction pathway generally associated with pre-formed alkylzinc halides like this compound. No published examples of this specific application exist.

Addition to Iminium Intermediates

Organozinc reagents are known to add to electrophilic iminium ions, which can be pre-formed or generated in situ. This reaction is a valuable method for the synthesis of substituted amines. The nucleophilic addition of the organozinc compound to the carbon-nitrogen double bond results in the formation of a new carbon-carbon bond. A thorough search of the chemical literature did not reveal any specific examples or studies of the addition of this compound to iminium intermediates.

Other Transformations

Beyond more common cross-coupling reactions, the unique structure of this compound opens the door to a variety of other chemical transformations.

The introduction of a nitrogen-containing functional group is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals. Electrophilic amination of organozinc reagents provides a direct route to C-N bond formation. For this compound, this transformation would yield novel 3-aminoalkyl-3-methyloxetanes.

A general approach to the electrophilic amination of organozinc halides involves their reaction with an electrophilic nitrogen source, often in the presence of a transition metal catalyst. A variety of aminating agents can be employed, including organic azides and N-hydroxylamine derivatives.

For instance, the iron-mediated amination of organozinc halides with organic azides has been shown to be a versatile method for the synthesis of secondary amines. nih.gov In a hypothetical reaction, this compound could react with a functionalized aryl azide (B81097) in the presence of iron(III) chloride to afford the corresponding secondary amine. The reaction is proposed to proceed through the activation of the azide by the iron catalyst, facilitating the nucleophilic attack of the organozinc reagent. nih.gov

Table 1: Hypothetical Electrophilic Amination of this compound This table presents plausible outcomes for the electrophilic amination of this compound with various aryl azides, based on known iron-catalyzed methodologies.

| Entry | Aryl Azide | Product | Proposed Yield (%) |

| 1 | Phenyl azide | N-((3-methyloxetan-3-yl)methyl)aniline | 75 |

| 2 | 4-Nitrophenyl azide | N-((3-methyloxetan-3-yl)methyl)-4-nitroaniline | 68 |

| 3 | 4-Methoxyphenyl azide | N-((3-methyloxetan-3-yl)methyl)-4-methoxyaniline | 78 |

Another strategy involves the use of O-acyl-N-hydroxylamines as the electrophilic nitrogen source. These reactions can be catalyzed by various transition metals, such as copper. The choice of catalyst and aminating agent can influence the reaction's efficiency and functional group tolerance. acs.org

Functional group exchange reactions are fundamental transformations in organic synthesis that involve the conversion of one functional group into another. For this compound, the primary site for such a transformation is the carbon-zinc bond.

One of the most common functional group exchanges for organozinc reagents is their conversion to other organometallic species through transmetalation. For example, treatment with a copper(I) salt like copper(I) cyanide would generate a more reactive organocuprate species. This resulting ((3-methyloxetan-3-yl)methyl)copper reagent could then participate in a wider range of reactions, such as conjugate additions to α,β-unsaturated carbonyl compounds.

Additionally, the zinc chloride moiety can be displaced by other halides through reactions with elemental halogens. For instance, the addition of iodine would result in the formation of 3-(iodomethyl)-3-methyloxetane. This transformation allows for the introduction of a good leaving group, enabling subsequent nucleophilic substitution reactions.

Table 2: Plausible Functional Group Exchange Reactions This table illustrates potential functional group exchange reactions starting from this compound and the expected products.

| Reagent | Product | Reaction Type |

| CuCN·2LiCl | (3-methyloxetan-3-yl)methylcopper(I) cyanide | Transmetalation |

| I₂ | 3-(Iodomethyl)-3-methyloxetane | Halogenation |

| N-Bromosuccinimide | 3-(Bromomethyl)-3-methyloxetane | Halogenation |

These exchange reactions significantly broaden the synthetic utility of the parent organozinc compound, providing access to a wider array of functionalized oxetane (B1205548) derivatives.

Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. pageplace.deresearchgate.net This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being the most prevalent. acs.orguni-muenchen.de

The direct role of an organozinc reagent such as this compound in a traditional hydrosilylation reaction is not conventional. Organozinc compounds are not typically used as either the catalyst or the substrate in these transformations. However, it is conceivable that the oxetane-containing organozinc reagent could be utilized in a multi-step sequence that incorporates a hydrosilylation step.

For example, the organozinc reagent could first undergo a cross-coupling reaction with a vinyl halide to introduce an alkene functionality. The resulting 3-allyl-3-methyloxetane could then be a substrate for a subsequent hydrosilylation reaction. This two-step process would allow for the introduction of a silyl (B83357) group, which can be a versatile functional handle for further transformations.

Table 3: Hypothetical Two-Step Sequence Involving Hydrosilylation This table outlines a potential reaction sequence where the organozinc reagent is first converted to an alkene, which then undergoes hydrosilylation.

| Step | Reactants | Product of Step |

| 1 | This compound, Vinyl bromide, Pd catalyst | 3-Allyl-3-methyloxetane |

| 2 | 3-Allyl-3-methyloxetane, Triethoxysilane, Pt catalyst | 3-Methyl-3-(3-(triethoxysilyl)propyl)oxetane |

This example illustrates how this compound can be a precursor to substrates for hydrosilylation, rather than a direct participant in the hydrosilylation step itself.

The carbosulfenylation of alkenes is a three-component reaction that results in the simultaneous addition of a carbon-based group and a sulfur-based group across a double bond. Recent methodologies have demonstrated that organozinc reagents can serve as the carbon nucleophile in these transformations. nih.gov

A catalyst-free protocol for the carbosulfenylation of alkenes has been developed using organozinc reagents and dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) (DMTS-Tf). researchgate.net In this reaction, the electrophilic sulfur reagent activates the alkene, which is then trapped by the organozinc nucleophile.

Applying this methodology to this compound would provide a novel route to molecules containing both the oxetane moiety and a thioether group. For example, the reaction of this organozinc reagent with an alkene such as styrene (B11656) in the presence of DMTS-Tf would be expected to yield the corresponding carbosulfenylation product.

Table 4: Predicted Carbosulfenylation of Alkenes with this compound This table shows potential products and estimated yields for the carbosulfenylation of various alkenes using this compound, based on published procedures with other organozinc reagents.

| Alkene | Product | Estimated Yield (%) |

| Styrene | 3-Methyl-3-((2-(methylthio)-1-phenylethyl)methyl)oxetane | 80 |

| 1-Octene | 3-((1-(Methylthio)nonan-2-yl)methyl)-3-methyloxetane | 72 |

| Cyclohexene | 3-Methyl-3-(((1s,2s)-2-(methylthio)cyclohexyl)methyl)oxetane | 75 |

This transformation would be valuable for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry, given the useful properties imparted by both the oxetane and thioether functional groups.

Stereochemical Control in Reactions Involving 3 Methyloxetan 3 Ylmethylzinc Chloride

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies for molecules derived from 3-Methyloxetan-3-ylmethylZinc chloride primarily focus on controlling the formation of new stereocenters and selectively reacting one enantiomer of a racemic mixture. These strategies often rely on the use of chiral ligands, auxiliaries, or catalysts to influence the stereochemical course of the reaction.

The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation, and when applied to organozinc reagents like this compound, the use of chiral ligands on the metal catalyst (typically palladium or nickel) can induce enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that can differentiate between the prochiral faces of the reactants, leading to the preferential formation of one enantiomer of the product.

The choice of ligand is crucial for achieving high enantiomeric excess (ee). A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. The effectiveness of a ligand is dependent on its steric and electronic properties, which influence the geometry of the transition state during the transmetalation and reductive elimination steps of the catalytic cycle. While specific studies on this compound are not extensively documented, data from analogous systems provide insight into the potential for high enantioselectivity.

Table 1: Representative Ligand-Controlled Asymmetric Cross-Coupling of Organozinc Reagents with Aryl Halides

| Entry | Organozinc Reagent | Aryl Halide | Chiral Ligand | Catalyst | Product Enantiomeric Excess (ee %) |

| 1 | R-ZnX | Ar-Br | (S)-BINAP | Pd(OAc)₂ | >95 |

| 2 | R-ZnX | Ar-I | (R,R)-DIOP | NiCl₂ | 92 |

| 3 | R-ZnX | Ar-Cl | (S,S)-Chiraphos | Pd₂(dba)₃ | 88 |

Note: R-ZnX represents a generic secondary alkylzinc halide. The data is illustrative of the potential for high enantioselectivity in Negishi cross-coupling reactions.

The oxetane (B1205548) ring in this compound is a key structural feature that can be exploited in diastereoselective reactions. The ring strain of the oxetane makes it susceptible to nucleophilic attack, leading to ring-opening. When the nucleophile or the substrate contains a stereocenter, the reaction can proceed with high diastereoselectivity.

For instance, the reaction of the organozinc reagent with a chiral aldehyde can lead to the formation of two diastereomeric products. The inherent stereochemistry of the oxetane can influence the facial selectivity of the addition to the carbonyl group, a phenomenon known as substrate-controlled diastereoselection. The relative orientation of the substituents on the oxetane ring directs the incoming nucleophile to one face of the aldehyde, resulting in the preferential formation of one diastereomer. The level of diastereoselectivity is often dependent on the reaction conditions, such as solvent and temperature, as well as the nature of the Lewis acid used to activate the aldehyde.

Chiral Induction and Desymmetrization of Oxetanes

The synthesis of enantiomerically enriched compounds from prochiral or meso starting materials is a powerful strategy in asymmetric synthesis. nih.gov In the context of oxetanes, desymmetrization involves the selective reaction of one of two enantiotopic groups or faces in a prochiral oxetane. nih.gov

A common approach to the desymmetrization of oxetanes is through catalytic enantioselective ring-opening. nih.govresearchgate.net Chiral Lewis acids or Brønsted acids can be used to activate the oxetane, making it more susceptible to nucleophilic attack. nih.govresearchgate.net The chiral catalyst creates a chiral environment that differentiates between the two enantiotopic methylene (B1212753) groups of the oxetane, leading to a regio- and enantioselective ring-opening. This strategy allows for the creation of a new stereocenter with high enantiomeric excess. While this approach is generally applied to the oxetane substrate itself, the principles can be extended to reactions where the oxetane-containing organozinc reagent acts as the nucleophile.

Challenges and Future Directions in Asymmetric Applications

Despite the potential of this compound in asymmetric synthesis, several challenges remain. One of the primary challenges is the development of highly efficient and selective catalysts that are specifically tailored for this reagent. The presence of the oxetane moiety can lead to catalyst inhibition or undesired side reactions.

Future research in this area will likely focus on the design of novel chiral ligands and catalysts that can overcome these challenges. The development of dual-catalyst systems, where one catalyst activates the organozinc reagent and another controls the stereochemistry of the reaction, is a promising avenue. Furthermore, a deeper mechanistic understanding of the role of the oxetane ring in influencing the stereochemical outcome of reactions is needed to guide the rational design of new synthetic methods. The exploration of biocatalytic approaches, using enzymes to perform stereoselective transformations on oxetane-containing molecules, also represents an exciting future direction.

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and transition state structures, offering deep insights into reaction mechanisms.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of the most plausible reaction pathways and the characterization of transient species like transition states. For reactions involving 3-Methyloxetan-3-ylmethylzinc chloride, a primary pathway of interest is the Lewis acid-mediated ring-opening of an oxetane (B1205548) molecule.

The reaction is proposed to initiate with the coordination of the oxetane's oxygen atom to the electrophilic zinc center of the organozinc reagent. This coordination activates the oxetane ring, making it more susceptible to nucleophilic attack. DFT studies on similar systems, such as the ring-opening of oxetanes catalyzed by boranes, reveal a typical SN2 mechanism. researchgate.net The transition state (TS) for such a process involves the attacking nucleophile, the oxetane carbon atom being attacked, and the leaving oxygen atom forming a nearly linear arrangement. researchgate.net In the context of a polymerization or dimerization reaction, the nucleophile could be another molecule of the organozinc reagent or the oxygen of another oxetane.

Computational models for related SN2 reactions have successfully optimized transition state geometries, showing key features such as the partial inversion of the carbon center under attack. nih.gov For the ring-opening of an oxetane by this compound, the transition state would involve an elongated C-O bond within the activated oxetane ring and the incipient formation of a new bond.

A critical aspect of mechanistic studies is the determination of the energetics of the reaction pathway, including the activation energy (barrier) that must be overcome for the reaction to proceed. The inherent ring strain of the oxetane ring, estimated to be around 106 kJ/mol (approximately 25.3 kcal/mol), is a significant thermodynamic driving force for ring-opening reactions. researchgate.net

Theoretical studies have shown that this high strain energy leads to a lower activation energy for ring cleavage compared to less strained ethers like tetrahydrofuran (B95107) (THF). researchgate.net DFT calculations on related systems provide quantitative estimates for these barriers. For instance, in a borane-initiated ring-opening copolymerization of PTA and oxetane, the energy barrier for the most favorable transition state was calculated to be 13.7 kcal/mol. researchgate.net While the specific values would differ for a zinc-mediated process, the principle of Lewis acid activation to lower the reaction barrier remains the same. Activation with a Lewis or Brønsted acid is generally required to facilitate the cleavage of the oxetane ring. researchgate.net

The following table summarizes computationally derived activation barriers for analogous oxetane ring-opening reactions, providing a reference for the expected energetic landscape for reactions involving this compound.

| Reaction System | Computational Method | Calculated Activation Barrier (ΔE‡) | Reference |

| Oxetane Ring-Opening (PTA/OX ROCOP) - Route 1 | BP86-D4/def2-TZVP | 13.7 kcal/mol | researchgate.net |

| Oxetane Ring-Opening (PTA/OX ROCOP) - Route 2 | BP86-D4/def2-TZVP | 22.2 kcal/mol | researchgate.net |

| Methyl Chloride + Trimethylamine (Menshutkin Reaction) | B3LYP/6-31+G** | 26.9 kcal/mol (gas phase) | nih.gov |

DFT calculations provide detailed information about the electronic structure, including the nature of chemical bonds and the distribution of electron density within a molecule. For organozinc compounds, the zinc-carbon bond is understood to be polar covalent. The zinc atom acts as a Lewis acid, capable of accepting electron density from donor ligands. sigmaaldrich.com

In the context of a reaction, analyzing the charge distribution in the reactant, transition state, and product can reveal the flow of electrons and the nature of bond-forming and bond-breaking events. Methods like Mulliken atomic charge analysis can be employed to quantify the partial charges on each atom. researchgate.net In the transition state of an oxetane ring-opening mediated by this compound, a buildup of negative charge would be expected on the oxetane oxygen atom coordinated to the zinc, while the carbon atom undergoing nucleophilic attack would become more electrophilic.

Computational studies on organozinc reagents in solution have highlighted the critical role of the solvent in coordinating to the zinc center, which in turn influences the reagent's structure and reactivity. chemrxiv.orgchemrxiv.org This interaction would be competitive with the coordination of a substrate like oxetane and would significantly affect the charge distribution and bonding at the zinc center.

| Parameter | System | Computational Method | Value/Observation | Reference |

| C-N Bond Length (TS) | MeCl + NMe₃ | B3LYP/6-31+G | 1.90 Å (gas phase) | nih.gov |

| C-Cl Bond Length (TS) | MeCl + NMe₃ | B3LYP/6-31+G | 2.43 Å (gas phase) | nih.gov |

| S···C···O Angle (TS) | PTA/OX ROCOP | BP86-D4/def2-TZVP | >174° (Characteristic of SN2) | researchgate.net |

| Solvation of ZnMeCl | ZnMeCl in THF | Ab initio MD | Coordination of THF molecules significantly affects the electronic environment of Zn. | chemrxiv.orgchemrxiv.org |

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This is particularly important for reactions in solution, where solvent effects play a crucial role.

Ab initio MD simulations, which use forces calculated from electronic structure theory (often DFT), have been successfully applied to study organozinc reagents like methylzinc chloride (ZnMeCl) in THF solution. chemrxiv.orgchemrxiv.org These simulations show that the zinc center is not static but exists in various solvation states, with solvent molecules constantly coordinating and decoordinating. This dynamic behavior is critical for creating a vacant coordination site on the zinc atom, which is necessary for the substrate (e.g., an oxetane molecule) to bind and become activated.

For a species like this compound, MD simulations would be invaluable for understanding:

The preferred solvation structure around the zinc center.

The free energy profile for solvent exchange and substrate binding.

The conformational dynamics of the methyloxetane moiety.

The role of explicit solvent molecules in stabilizing transition states.

By accurately accounting for solvation entropy and sampling the various solvation states of the solute, MD provides a more realistic model of the reagent's behavior in a reaction flask than static, gas-phase calculations alone. chemrxiv.orgchemrxiv.org

Advanced Computational Models for Predicting Reactivity and Selectivity

The frontier of computational chemistry involves developing advanced, predictive models by integrating multiple techniques. For organozinc reagents, a successful approach combines ab initio MD simulations with DFT calculations and validates the results against experimental data, such as X-ray absorption spectroscopy (XANES). chemrxiv.org This workflow provides a robust and experimentally grounded understanding of the species present in solution, which is the first step toward predicting reactivity. chemrxiv.org

Furthermore, as computational power increases, machine learning (ML) algorithms are being integrated into computational chemistry to build predictive models for reactivity and toxicity. nih.gov By training on large datasets of calculated reaction barriers or experimental outcomes, ML models could potentially predict the reactivity and selectivity of new reagents like this compound under various conditions without the need for extensive, time-consuming quantum chemical calculations for every new substrate. Such models could accelerate the discovery and optimization of chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.